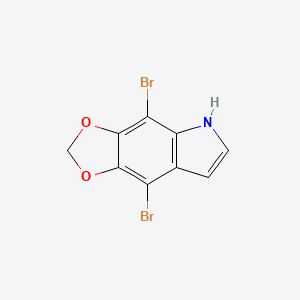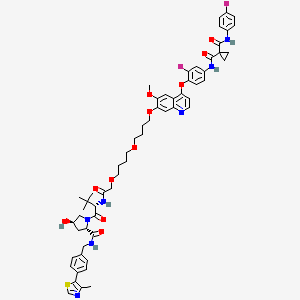
SJFalpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SJFalpha is a potent and selective degrader of the p38 alpha mitogen-activated protein kinase. It is a member of the PROTAC (Proteolysis Targeting Chimera) class of compounds, which are designed to target and degrade specific proteins within cells. This compound is particularly notable for its high selectivity and potency in degrading p38 alpha, with minimal effects on other isoforms such as p38 beta, p38 gamma, and p38 delta .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SJFalpha involves the conjugation of a multikinase inhibitor, foretinib, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:
Synthesis of the Foretinib Derivative: Foretinib is modified to introduce functional groups that can be used for conjugation.
Synthesis of the VHL Ligand: The ligand for VHL is synthesized separately, often involving multiple steps to ensure high purity and functionality.
Conjugation: The foretinib derivative and the VHL ligand are linked together using a bifunctional linker. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring stringent quality control measures to maintain the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
SJFalpha primarily undergoes the following types of reactions:
Degradation: this compound induces the degradation of p38 alpha by recruiting it to the VHL E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.
Binding Interactions: This compound binds selectively to p38 alpha and the VHL E3 ligase, forming a ternary complex that facilitates the degradation process
Common Reagents and Conditions
Reagents: Foretinib, VHL ligand, bifunctional linker, solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation activity
Major Products
The major product of the reaction involving this compound is the ubiquitinated form of p38 alpha, which is subsequently degraded by the proteasome .
Applications De Recherche Scientifique
SJFalpha has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the degradation of p38 alpha and other proteins.
Biology: Employed in cellular studies to investigate the role of p38 alpha in various signaling pathways.
Medicine: Potential therapeutic applications in diseases where p38 alpha is implicated, such as inflammatory diseases and certain cancers.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets
Mécanisme D'action
SJFalpha exerts its effects by forming a ternary complex with p38 alpha and the VHL E3 ubiquitin ligase. This complex facilitates the ubiquitination of p38 alpha, marking it for degradation by the proteasome. The molecular targets involved include the kinase domain of p38 alpha and the VHL binding domain .
Comparaison Avec Des Composés Similaires
Similar Compounds
dBET1: A PROTAC that targets BET proteins for degradation.
ARV-825: A heterobifunctional PROTAC that recruits BRD4 to the E3 ubiquitin ligase cereblon.
Gefitinib-based PROTAC 3: Targets epidermal growth factor receptor (EGFR) for degradation
Uniqueness
SJFalpha is unique in its high selectivity and potency for degrading p38 alpha, with minimal off-target effects on other p38 isoforms and related kinases. This specificity makes it a valuable tool for studying p38 alpha-related pathways and potential therapeutic applications .
Propriétés
Formule moléculaire |
C59H67F2N7O11S |
|---|---|
Poids moléculaire |
1120.3 g/mol |
Nom IUPAC |
1-N'-[3-fluoro-4-[7-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-64-36)38-12-10-37(11-13-38)32-63-54(71)46-29-42(69)33-68(46)55(72)53(58(2,3)4)67-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-62-45)79-48-19-18-41(28-44(48)61)66-57(74)59(21-22-59)56(73)65-40-16-14-39(60)15-17-40/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H,63,71)(H,65,73)(H,66,74)(H,67,70)/t42-,46+,53-/m1/s1 |
Clé InChI |
GXDYWQXTEYENEU-WFYKIECOSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
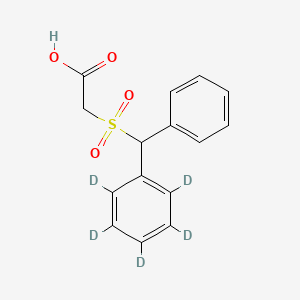
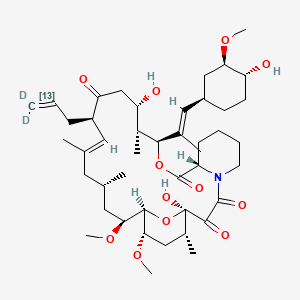
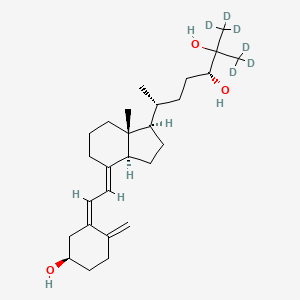

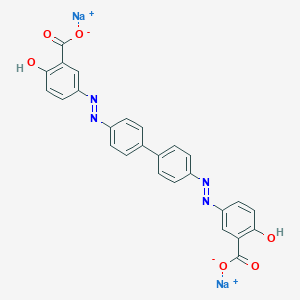

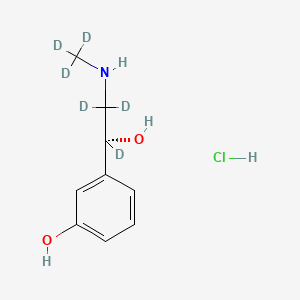
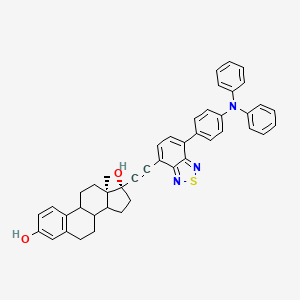
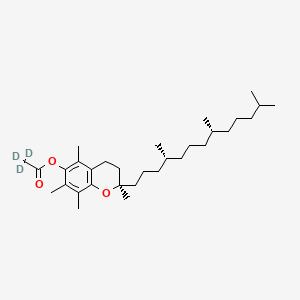
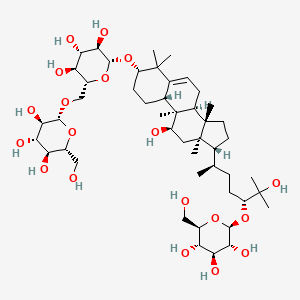
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
